N-(2-methoxyphenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Overview
Description
N-(2-methoxyphenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with benzamide: The oxadiazole ring is then coupled with benzamide derivatives through various coupling reactions, such as amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been studied as a potential lead compound for the development of new therapeutic agents.
Materials Science: Due to its unique structural features, the compound has been explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a molecular probe to study various biological processes and pathways, particularly those involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes, such as cell signaling, apoptosis, and inflammation.
Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammatory responses, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can be compared with other oxadiazole derivatives:
Similar Compounds: Examples include 2,5-diphenyl-1,3,4-oxadiazole, 2-(2-hydroxyphenyl)-5-phenyl-1,3,4-oxadiazole, and 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.
Uniqueness: The presence of the methoxyphenyl and benzamide moieties in this compound imparts unique chemical and biological properties, distinguishing it from other oxadiazole derivatives
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-19-10-6-5-9-18(19)23-20(26)15-11-13-17(14-12-15)22-25-24-21(28-22)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNKBAFMHCEQNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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